![molecular formula C16H23N3O B2551060 1-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]pyrrolidin-2-one CAS No. 2097925-89-6](/img/structure/B2551060.png)
1-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]pyrrolidin-2-one is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound, also known as MPMP, is a pyrrolidinone derivative that has been synthesized through various methods.
Wissenschaftliche Forschungsanwendungen
Antimycobacterial Activity
1,5-Diphenylpyrrole derivatives, including those structurally related to 1-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]pyrrolidin-2-one, have shown significant activity against Mycobacterium tuberculosis, with some derivatives exhibiting better activity than standard treatments like streptomycin (Biava et al., 2008). These findings highlight the potential of these compounds in treating tuberculosis and possibly other mycobacterial infections.
Anticonvulsant and Antiepileptic Effects
Compounds related to this compound have demonstrated promising anticonvulsant and antiepileptic properties. For instance, N-Mannich bases derived from 3-methyl-3-phenyl- and 3,3-dimethyl-succinimides showed protection in electrically induced seizures, suggesting a potential mechanism of action involving NaV1.2 sodium channel current inhibition (Kamiński et al., 2013). Another study on N-(4-methylpiperazin-1-yl)- and N-[3-(4-methylpiperazin-1-yl)propyl] derivatives of 3-aryl- and 3-spirocycloalkyl-pyrrolidine-2,5-dione revealed compounds with strong anticonvulsant activity, offering insights into the therapeutic potential of these derivatives in epilepsy management (Obniska et al., 2005).
Antiarrhythmic and Antihypertensive Effects
Some derivatives, particularly those featuring a pyrrolidin-2-one and pyrrolidine scaffold, have shown notable antiarrhythmic and antihypertensive effects, attributed to their alpha-adrenolytic properties. This suggests potential applications in managing cardiovascular disorders (Malawska et al., 2002).
Bactericidal Activities
The pyrrole derivative BM212 and its analogues have demonstrated strong inhibitory and bactericidal activity against both drug-resistant and intramacrophagic Mycobacterium tuberculosis strains, indicating a significant potential for developing new antimycobacterial agents (Deidda et al., 1998).
Wirkmechanismus
Zukünftige Richtungen
The future directions for research on “1-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]pyrrolidin-2-one” could include further investigation of its synthesis, reactions, and potential applications. It could also be interesting to study its interactions with biological systems, which could reveal potential therapeutic uses .
Eigenschaften
IUPAC Name |
1-methyl-4-[(4-phenylpiperazin-1-yl)methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c1-17-12-14(11-16(17)20)13-18-7-9-19(10-8-18)15-5-3-2-4-6-15/h2-6,14H,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIYOFZTYBDJBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)CN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6,6-Difluoro-1-azaspiro[3.3]heptane hemioxalate](/img/structure/B2550977.png)
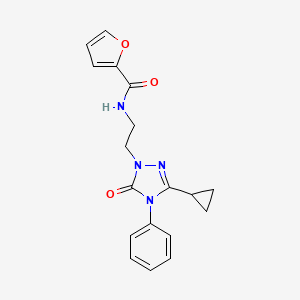
![3-Benzyl-6-ethoxy-3-azabicyclo[3.2.0]heptane](/img/structure/B2550980.png)
![N-(3-chlorobenzyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2550981.png)
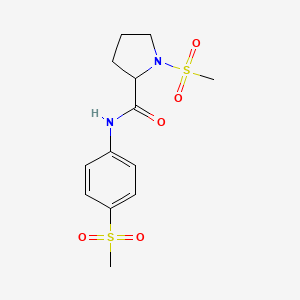
![N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2550988.png)
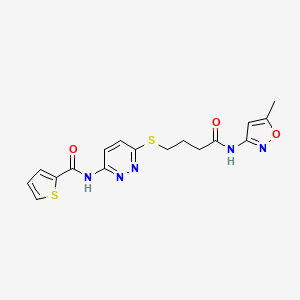
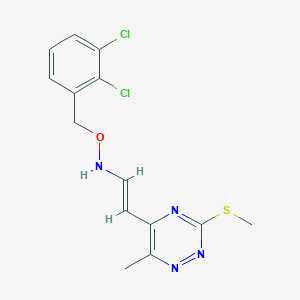
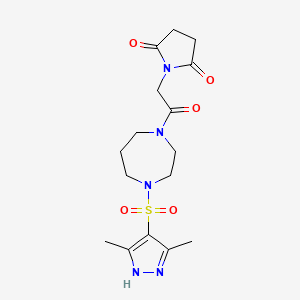
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide](/img/structure/B2550995.png)
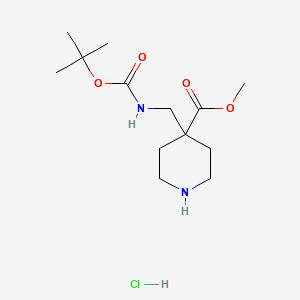
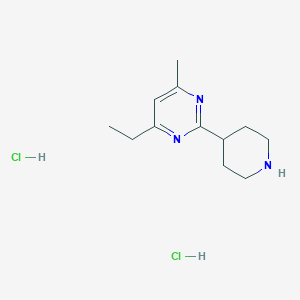
![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide](/img/structure/B2550999.png)

